(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolo-triazole hybrid with a Z-configuration at the exocyclic double bond. Its structure features a 4-butoxyphenyl group at position 2 of the thiazolo-triazole core and a 5-(4-acetylphenyl)furan-2-yl substituent at position 3. Such compounds are typically synthesized via condensation reactions involving thiazolidinone precursors and aromatic aldehydes under acidic or basic conditions, as seen in analogous syntheses .
Properties
Molecular Formula |
C27H23N3O4S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-(4-butoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C27H23N3O4S/c1-3-4-15-33-21-11-9-20(10-12-21)25-28-27-30(29-25)26(32)24(35-27)16-22-13-14-23(34-22)19-7-5-18(6-8-19)17(2)31/h5-14,16H,3-4,15H2,1-2H3/b24-16- |
InChI Key |
JLEUVQHPRHTCHC-JLPGSUDCSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)C(=O)C)/SC3=N2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)C)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” typically involves multi-step organic reactions. The starting materials may include 4-acetylphenyl furan, 4-butoxyphenyl thiazole, and other reagents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound's structure includes:
- Thiazole and Triazole Rings : These rings are known for their biological activity and are often found in drugs.
- Furan and Acetophenone Moieties : These functional groups contribute to the compound's reactivity and potential therapeutic effects.
Biological Activities
Research indicates that the compound exhibits a range of biological activities:
Reaction Conditions
Common reagents include:
- Catalysts : Various metal catalysts may be employed to facilitate reactions.
- Solvents : Organic solvents such as ethanol or dichloromethane are often used.
Case Studies on Applications
Several studies have explored the applications of similar compounds with thiazolo-triazole frameworks:
-
Antimicrobial Activity
- A study demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibited significant antimicrobial activity against various bacterial strains. The structural modifications similar to those in (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one were shown to enhance efficacy against resistant strains .
- Anti-Cancer Properties
- Anti-Diabetic Effects
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs.
- Lipophilicity : The 4-butoxyphenyl group in the target compound likely increases hydrophobicity compared to shorter alkoxy chains (e.g., methoxy in ), which could enhance membrane permeability .
- Melting points : Analogues with bulkier substituents (e.g., 2h) exhibit lower melting points than simpler derivatives (e.g., 2j), suggesting reduced crystallinity with complex substituents.
Comparison with Analogues
Efficiency Factors :
- Yields : The target compound’s yield may be lower than 2j (61%) due to steric hindrance from the acetylphenyl-furan group.
- Reaction Conditions: Use of potassium carbonate in methanol () for analogous compounds suggests room-temperature reactions are feasible, but reflux with acetic acid () remains common for Z-selectivity.
Biological Activity
The compound (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS Number: 880399-95-1) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings related to its biological activity, including antibacterial, antifungal, and anticancer properties.
Structural Features
This compound features a thiazole ring fused with a triazole moiety and incorporates functional groups such as acetylphenyl and butoxyphenyl , which enhance its biological activity. The unique combination of these structural elements may lead to synergistic effects that are not typically observed in simpler compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolo-triazole derivatives. For instance:
- Antibacterial Activity : The compound has shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that it outperformed standard antibiotics like streptomycin and tetracycline against specific strains such as Pseudomonas fluorescens and Staphylococcus aureus .
- Antifungal Activity : The compound exhibited promising antifungal activity against Candida albicans, with inhibition zones measured at approximately 26 mm in diameter during testing .
Anticancer Activity
Research indicates that derivatives of thiazolo-triazoles possess notable anticancer properties:
- In cell line studies, the compound demonstrated the ability to inhibit cell proliferation in various cancer types. Specifically, it was effective against breast cancer cell lines, showing IC50 values comparable to leading chemotherapeutic agents .
- The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several thiazolo-triazole derivatives, including our target compound. The results indicated that it had a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, suggesting strong antibacterial potential .
Case Study 2: Anticancer Mechanism
In a study focusing on its anticancer properties, the compound was tested on different human cancer cell lines. It was found to induce apoptosis via caspase activation pathways. The study reported a reduction in cell viability by over 50% at concentrations as low as 10 µM .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
